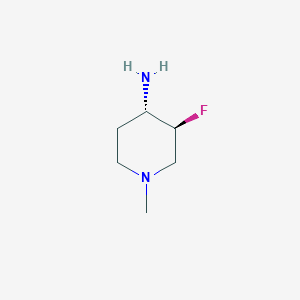
(3S,4S)-3-Fluoro-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Fluoro-1-methylpiperidin-4-amine: is a fluorinated organic compound that belongs to the class of piperidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated pharmaceuticals.
Biology:
- Studied for its potential as a ligand in receptor binding studies.
- Used in the development of fluorinated probes for imaging studies.
Medicine:
- Investigated for its potential therapeutic applications due to its unique pharmacokinetic properties imparted by the fluorine atom.
Industry:
- Utilized in the development of advanced materials with specific properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the binding affinity and selectivity of the compound towards its target, thereby modulating the biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Uniqueness:
- The stereochemistry of (3S,4S)-3-Fluoro-1-methylpiperidin-4-amine provides it with unique spatial configuration, which can influence its reactivity and interaction with biological targets.
- The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it distinct from other non-fluorinated piperidine derivatives.
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
InChI Key |
FIWBAIBSPICWNU-WDSKDSINSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H](C1)F)N |
Canonical SMILES |
CN1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)
![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)











